molecular formula C18H24F2N2O2 B6708254 1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea

1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea

Cat. No.: B6708254
M. Wt: 338.4 g/mol
InChI Key: NUKLITUMRNVNNN-UHFFFAOYSA-N
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Description

1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic moiety and a urea functional group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea typically involves a multi-step process. One common approach starts with the preparation of the spirocyclic intermediate, 8-oxaspiro[4.5]decan-4-one, through a Prins/pinacol cascade reaction . This intermediate is then reacted with 2-(2,5-difluorophenyl)ethylamine under controlled conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive urea and spirocyclic moieties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the urea group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

    1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)carbamate:

    8-Oxaspiro[4.5]decan-4-one derivatives: Various derivatives with modifications to the spirocyclic core or substituents on the aromatic ring.

Uniqueness: 1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea is unique due to the combination of its spirocyclic structure and urea functional group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[2-(2,5-difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-14-3-4-15(20)13(12-14)5-9-21-17(23)22-16-2-1-6-18(16)7-10-24-11-8-18/h3-4,12,16H,1-2,5-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKLITUMRNVNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)NC(=O)NCCC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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